N-(Oxazol-2-ylmethyl)aniline

Description

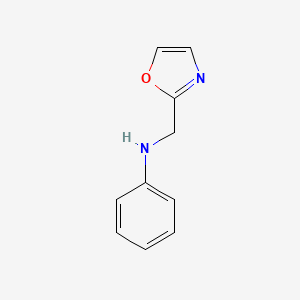

N-(Oxazol-2-ylmethyl)aniline is a heterocyclic aniline derivative featuring an oxazole ring connected to the aniline nitrogen via a methylene bridge. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule.

Synthetic routes for analogous compounds, such as 2-[4,5-dihydro-1,3-oxazol-2-yl]aniline, involve reactions between aminobenzoic acid derivatives and phosphorane reagents under mild conditions, followed by purification via flash chromatography .

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

N-(1,3-oxazol-2-ylmethyl)aniline |

InChI |

InChI=1S/C10H10N2O/c1-2-4-9(5-3-1)12-8-10-11-6-7-13-10/h1-7,12H,8H2 |

InChI Key |

SQECFCRZWWFJLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=NC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Oxazol-2-ylmethyl)aniline typically involves the cyclization of N-propargylamides. One common method uses (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily under these conditions, leading to the formation of the oxazole ring . The reaction is typically carried out in the presence of oxygen under visible light irradiation, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The aniline group facilitates electrophilic substitution at the benzene ring. Key reactions include:

Nitration

-

Reagents : HNO₃ in H₂SO₄ (mixed acid).

-

Conditions : 0–5°C, 2–4 hours.

-

Product : Substitution occurs at the para position relative to the amino group due to its strong activating nature. The oxazole ring’s electron-withdrawing effect minimally influences regioselectivity here.

Sulfonation

-

Reagents : H₂SO₄ (fuming) at 150°C.

-

Product : Forms sulfonic acid derivatives, primarily at the meta position to the oxazole moiety.

Halogenation

-

Reagents : Cl₂ or Br₂ in FeCl₃.

-

Product : Chlorination or bromination occurs at the ortho and para positions of the aniline ring.

Alkylation and Acylation

The amino group undergoes nucleophilic reactions:

Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I) in the presence of NaH or K₂CO₃.

-

Conditions : Dry THF or DMF, 60–80°C.

-

Product : Forms N-alkylated derivatives (e.g., N-methyl-N-(oxazol-2-ylmethyl)aniline).

Acylation

-

Reagents : Acetyl chloride or acetic anhydride.

-

Conditions : Room temperature, pyridine as a base.

-

Product : N-acetylated compounds with retained oxazole stability.

Oxazole Ring-Opening Reactions

The oxazole moiety participates in ring-opening under nucleophilic attack:

Acid-Catalyzed Hydrolysis

-

Reagents : HCl (6M) at reflux.

-

Conditions : 12–24 hours.

-

Product : Yields o-aminophenol derivatives via cleavage of the oxazole ring .

Amine-Mediated Rearrangement

-

Reagents : Primary amines (e.g., NH₃) with chloroacetyl chloride.

-

Conditions : Aprotic solvents, 0–25°C.

-

Product : Generates imidazole derivatives through Smiles rearrangement (Figure 1) .

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Hydrolysis | HCl (6M), reflux | o-Aminophenol derivatives |

| Smiles Rearrangement | Amines + chloroacetyl chloride | 2-Aminoimidazoles |

Cross-Coupling Reactions

The compound serves as a substrate in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Reagents : Aryl boronic acids, Pd(PPh₃)₄ catalyst.

-

Conditions : DME/H₂O, 80°C, 12 hours.

-

Product : Biaryl derivatives when coupled at halogenated positions (requires prior halogenation) .

Buchwald-Hartwig Amination

-

Reagents : Pd₂(dba)₃, Xantphos ligand, aryl halides.

-

Conditions : Toluene, 100°C.

Redox Reactions

The oxazole ring exhibits stability under mild redox conditions:

Oxidation

-

Reagents : KMnO₄ in acidic medium.

-

Conditions : 50°C, 6 hours.

-

Product : Oxazole remains intact; oxidation occurs at the methylene bridge, forming a ketone.

Reduction

-

Reagents : H₂, Pd/C catalyst.

-

Conditions : Ethanol, 1 atm H₂.

-

Product : Selective reduction of the oxazole ring to a dihydrooxazole derivative.

Mechanistic Insights

Scientific Research Applications

Corrosion Inhibition

One of the prominent applications of N-(Oxazol-2-ylmethyl)aniline is as a corrosion inhibitor. Research has demonstrated that derivatives containing oxazole rings exhibit significant efficacy in protecting mild steel from corrosion in acidic environments, such as hydrochloric acid (HCl) solutions.

Key Findings:

- Inhibition Efficiency: A study found that 3-(1,3-oxazol-5-yl)aniline (related to this compound) showed an inhibition efficiency of 93.5% at a concentration of 0.05 mM in HCl .

- Mechanism: The mechanism involves the formation of a protective adsorption layer on the metal surface, which significantly reduces the corrosion rate. The study utilized various electrochemical techniques including potentiodynamic polarization and electrochemical impedance spectroscopy to evaluate performance .

Medicinal Chemistry

This compound and its derivatives have also been investigated for their biological activities, particularly in the field of medicinal chemistry.

Case Studies:

- Anticancer Activity: A series of compounds synthesized from oxadiazole derivatives have shown promising anticancer properties. These compounds were screened for their ability to inhibit cancer cell proliferation and exhibited significant activity against various cancer cell lines .

- Anti-infective Properties: Research indicates that oxazole derivatives possess antibacterial and antiviral activities. For example, studies on substituted 1,2,4-oxadiazoles have highlighted their potential as anti-infective agents due to their diverse pharmacological actions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound.

Insights:

- Modification Effects: Variations in substituents on the oxazole ring can significantly influence the biological activity of these compounds. For instance, modifications leading to enhanced potency against specific pathogens have been documented .

- Quantitative SAR Studies: These studies provide insights into how structural changes affect the inhibitory activity against specific targets, aiding in the design of more effective compounds .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(Oxazol-2-ylmethyl)aniline involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the particular application and the target molecules being studied .

Comparison with Similar Compounds

4-(Oxazol-2-yl)aniline

- Structure : Oxazole ring attached directly to the para position of aniline.

- Molecular Formula : C₉H₈N₂O (MW: 160.17 g/mol) .

- Key Differences: Lacks the methylene bridge, reducing steric bulk but limiting conformational flexibility.

- Applications : Used as a building block in dyes and pharmaceuticals due to its compact aromatic system.

2-(1,3,4-Oxadiazol-2-yl)aniline

- Structure : Features a 1,3,4-oxadiazole ring (two nitrogen atoms, one oxygen) instead of oxazole.

- Key Findings: X-ray crystallography reveals coplanar aromatic rings, facilitating strong intermolecular hydrogen bonds (N–H⋯N) and π-π interactions .

- Synthesis: Prepared from 2-aminobenzoic acid and (N-isocyanimino)triphenylphosphorane under mild conditions, yielding 85% purity .

N-(Benzo[d]oxazol-2-ylmethyl)-N-(4-fluorobenzyl)-3-phenoxyaniline (17g)

- Structure: Incorporates a benzooxazole ring (fused benzene and oxazole) and additional fluorobenzyl/phenoxy substituents.

- Properties :

N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline

- Structure : Benzimidazole ring replaces oxazole, with a methyl group on the heterocycle.

Structural and Functional Comparison Table

Research Findings and Implications

- Electronic Effects : Oxazole derivatives exhibit moderate electron-withdrawing properties, while oxadiazoles are stronger electron acceptors, influencing reactivity in catalytic or photochemical applications .

- Biological Activity : The methylene bridge in this compound may improve metabolic stability compared to directly linked analogs, as seen in compound 17g’s design for enhanced bioavailability .

- Synthetic Flexibility : Analogous compounds are synthesized using modular approaches, enabling rapid diversification for structure-activity relationship studies .

Biological Activity

N-(Oxazol-2-ylmethyl)aniline is a compound characterized by an oxazole ring connected to a methyl group linked to an aniline moiety. Its molecular formula is , with a molecular weight of 162.19 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The structure of this compound consists of an aniline base modified by the addition of an oxazole ring. The synthesis can be achieved through various methods, including:

- Condensation Reactions : Combining oxazole derivatives with aniline.

- Oxidation Processes : Converting simpler precursors into the desired oxazole structure.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. A review of oxazole derivatives indicates that compounds with similar structures exhibit significant activity against both bacterial and fungal strains.

| Compound | MIC (µg/ml) against Candida spp. | Bacterial Growth Inhibition (mm) |

|---|---|---|

| This compound | TBD | TBD |

| 5-Fluorocytosine | 3.2 | - |

| Ampicillin | - | 30 (S. aureus), 27 (E. coli) |

Recent studies have highlighted that oxazole derivatives, including this compound, possess minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as therapeutic agents against resistant strains .

Anticancer Activity

Research has indicated that compounds similar to this compound may serve as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. For instance, analogues featuring oxazole groups have demonstrated selective inhibition against HDAC1 and class IIb HDACs (HDAC6 and HDAC10), which are involved in tumorigenesis .

In a study involving MV-4-11 leukemia cells, compounds with oxazole moieties exhibited dose-dependent increases in histone acetylation, suggesting their role in regulating gene expression linked to cancer progression .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study by Singh et al. synthesized various oxazole derivatives and evaluated their antibacterial activities against Gram-positive and Gram-negative bacteria using standard reference drugs like ampicillin and ciprofloxacin . The results indicated that several derivatives showed significant inhibition zones, supporting the potential of this compound in antimicrobial applications.

- Histone Deacetylase Inhibition : Another investigation focused on the development of new HDAC inhibitors using oxazole scaffolds. The results demonstrated that these compounds could effectively increase histone acetylation levels, thereby influencing cancer cell behavior .

- Structure-Activity Relationship Studies : Research has been conducted to explore the structure-activity relationships (SAR) of oxazole derivatives, revealing that specific substitutions on the oxazole ring can enhance biological activity . This insight is critical for further optimization of this compound for therapeutic uses.

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify oxazole protons (δ 7.6–8.0 ppm) and methylene bridges (δ 4.5–5.0 ppm). Aromatic aniline protons typically appear at δ 6.5–7.5 ppm .

- IR Spectroscopy : Confirm N–H stretches (3200–3400 cm⁻¹) and oxazole C=N/C–O bonds (1600–1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Diffraction : Resolve crystal packing and bond angles (e.g., oxazole ring planarity) .

What mechanistic insights explain the regioselectivity observed in cyclization reactions involving this compound precursors under metal-mediated conditions?

Advanced

Regioselectivity in cyclization (e.g., ipso-cyclization to form spirocycles) is governed by radical stabilization and metal coordination. highlights ZnBr₂/Oxone-mediated reactions, where Zn²⁺ coordinates to alkyne or amine groups, directing radical formation at the terminal alkyne. The oxazole’s electron-withdrawing nature stabilizes intermediates, favoring 6-endo-dig cyclization over alternative pathways. Computational studies (e.g., Fukui indices) can predict reactive sites .

What crystallization techniques are optimal for obtaining high-quality single crystals of this compound analogs for X-ray diffraction studies?

Q. Basic

- Slow Evaporation : Use polar aprotic solvents (e.g., acetonitrile) to allow gradual crystal growth .

- Diffusion Methods : Layer hexane over a dichloromethane solution to induce nucleation.

- Temperature Gradients : Cool saturated solutions from 40°C to 4°C at 1°C/hour.

In , crystals of a related oxadiazole-aniline derivative were obtained via slow evaporation in CH₂Cl₂, yielding diffraction-quality crystals (R-factor < 0.05) .

How do electronic effects of substituents on the aniline ring influence the reactivity and stability of this compound derivatives in nucleophilic substitution reactions?

Advanced

Electron-withdrawing groups (EWGs, e.g., –NO₂, –CF₃) on the aniline ring enhance electrophilicity at the methylene bridge, accelerating nucleophilic attack. Conversely, electron-donating groups (EDGs, e.g., –OCH₃) stabilize the amine nitrogen, reducing reactivity. For example, in , nitrosation of N,N-dimethylaniline derivatives showed EDGs increased steric hindrance, lowering reaction yields. Computational studies (Hammett σ values) quantify these effects, guiding substituent selection for target reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.